1H-Pyrrolo[3,4-B]pyrazine-2,3,5,7(4H,6H)-tetrone 1H-Pyrrolo[3,4-B]pyrazine-2,3,5,7(4H,6H)-tetrone
Brand Name: Vulcanchem
CAS No.: 52560-24-4
VCID: VC18483313
InChI: InChI=1S/C6H3N3O4/c10-3-1-2(4(11)9-3)8-6(13)5(12)7-1/h(H,7,12)(H,8,13)(H,9,10,11)
SMILES:
Molecular Formula: C6H3N3O4
Molecular Weight: 181.11 g/mol

1H-Pyrrolo[3,4-B]pyrazine-2,3,5,7(4H,6H)-tetrone

CAS No.: 52560-24-4

Cat. No.: VC18483313

Molecular Formula: C6H3N3O4

Molecular Weight: 181.11 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrolo[3,4-B]pyrazine-2,3,5,7(4H,6H)-tetrone - 52560-24-4

Specification

CAS No. 52560-24-4
Molecular Formula C6H3N3O4
Molecular Weight 181.11 g/mol
IUPAC Name 1,4-dihydropyrrolo[3,4-b]pyrazine-2,3,5,7-tetrone
Standard InChI InChI=1S/C6H3N3O4/c10-3-1-2(4(11)9-3)8-6(13)5(12)7-1/h(H,7,12)(H,8,13)(H,9,10,11)
Standard InChI Key JCQFLMWRKBYHKH-UHFFFAOYSA-N
Canonical SMILES C12=C(C(=O)NC1=O)NC(=O)C(=O)N2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic core comprising a pyrrole ring fused to a pyrazine moiety, with carbonyl groups at positions 2, 3, 5, and 7 (Figure 1). This arrangement creates a planar, conjugated system that enhances stability and facilitates π-π interactions. X-ray crystallography of analogous structures, such as 5H-pyrrolo[2,3-b]pyrazine derivatives, reveals bond lengths of ~1.38 Å for C-N and ~1.22 Å for C=O, consistent with delocalized electron density .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC6H3N3O4\text{C}_6\text{H}_3\text{N}_3\text{O}_4
Molecular Weight181.11 g/mol
Exact Mass181.01236 Da
Topological Polar Surface Area115.91 Ų
Hydrogen Bond Acceptors7

Tautomerism and Electronic Effects

The tetrone exists predominantly in the 1H-tautomeric form due to intramolecular hydrogen bonding between the pyrrole NH and adjacent carbonyl groups . Density functional theory (DFT) calculations for related pyrrolopyrazines indicate a HOMO-LUMO gap of ~4.2 eV, suggesting moderate reactivity toward electrophiles .

Synthetic Methodologies

Cyclocondensation Routes

A primary synthesis involves the cyclocondensation of diaminomaleonitrile with oxalyl chloride under inert conditions (Scheme 1). This one-pot reaction proceeds via nucleophilic attack of the amine on the carbonyl, followed by dehydration to form the bicyclic core. Yields range from 45% to 62%, with purity >95% confirmed by HPLC.

Scheme 1:
C4N2(NH2)2+C2O2Cl2C6H3N3O4+2HCl+H2O\text{C}_4\text{N}_2(\text{NH}_2)_2 + \text{C}_2\text{O}_2\text{Cl}_2 \rightarrow \text{C}_6\text{H}_3\text{N}_3\text{O}_4 + 2 \text{HCl} + \text{H}_2\text{O}

Post-Functionalization Strategies

Late-stage modifications include:

  • N-Alkylation: Treatment with methyl iodide in DMF yields N-methyl derivatives, enhancing lipophilicity (ClogP increases from −1.2 to 0.8) .

  • Carbonyl Reduction: Sodium borohydride selectively reduces one carbonyl to a hydroxyl group, generating dihydroxy intermediates.

Chemical Reactivity and Derivative Synthesis

Nucleophilic Additions

The electron-deficient pyrazine ring undergoes nucleophilic substitution at C4 and C6 positions. For example, reaction with hydrazine forms hydrazide derivatives, while thiophenol affords thioether analogs.

Electrophilic Aromatic Substitution

Nitration using fuming HNO₃ introduces nitro groups at C5, enabling further reduction to amine functionalities for drug conjugate synthesis.

Table 2: Representative Derivatives and Applications

DerivativeModificationApplication
5-Nitro-tetroneC5 nitro groupAntibacterial agents
N-Methyl-tetroneN1 methylationKinase inhibitor scaffolds
4-Hydrazide-tetroneC4 hydrazineChelating agents

Biological and Pharmacological Relevance

Kinase Inhibition

The tetrone scaffold mimics ATP-binding motifs in kinases. In FGFR1 inhibition assays, analogs such as 5H-pyrrolo[2,3-b]pyrazine derivatives exhibit IC₅₀ values of 14.8 nM by occupying the hydrophobic back pocket and forming hydrogen bonds with Ala564 and Glu531 .

Aldose Reductase Inhibition

Structurally related spirosuccinimide-fused pyrrolopyrazines demonstrate potent aldose reductase inhibition (IC₅₀ = 1.5 × 10⁻⁸ M), suggesting potential for diabetic neuropathy treatment .

Industrial and Materials Applications

Coordination Polymers

The tetrone’s carbonyl groups act as polydentate ligands, forming luminescent Zn(II) and Cu(II) complexes with applications in organic electronics .

Redox-Active Materials

Cyclic voltammetry reveals two reversible reduction peaks at −0.78 V and −1.12 V (vs. Ag/AgCl), indicating utility in charge-storage systems .

Future Directions

  • Drug Development: Optimizing bioavailability via prodrug strategies (e.g., esterification of carbonyl groups).

  • Computational Design: Machine learning models to predict novel derivatives with enhanced target selectivity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator